molecular formula C8H9ClFN B13252798 1-(4-Chlorophenyl)-2-fluoroethan-1-amine

1-(4-Chlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13252798
M. Wt: 173.61 g/mol
InChI Key: ZAGNGPPMPCQXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-fluoroethan-1-amine is an organic compound that features a 4-chlorophenyl group attached to a 2-fluoroethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with a fluorinating agent to introduce the fluorine atom, followed by reductive amination to introduce the amine group. Common reagents used in these reactions include sodium borohydride for reduction and ammonium chloride for amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-fluoroethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    1-(4-Chlorophenyl)-2-fluoroethan-1-thiol: Similar structure but with a thiol group instead of an amine.

    1-(4-Chlorophenyl)-2-fluoroethan-1-amine derivatives: Various derivatives with different substituents on the phenyl ring or the ethane chain.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,11H2

InChI Key

ZAGNGPPMPCQXBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.